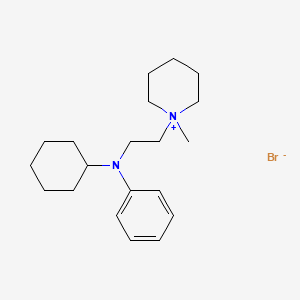
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound that features a piperidinium core with a cyclohexylanilino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide typically involves a multi-step process. One common method is the reductive amination of aldehydes or ketones with primary amines, followed by quaternization with methyl bromide. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogenation catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiolates, cyanides, and azides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the amine precursors .
Wissenschaftliche Forschungsanwendungen
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and modulating various biochemical pathways. For example, it may inhibit neurotransmitter reuptake by binding to transporter proteins, thereby increasing the availability of neurotransmitters in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclohexylaniline: Shares the cyclohexylanilino moiety but lacks the piperidinium core.
N-Cyclohexyl-N-phenylurea: Contains a similar cyclohexyl group but differs in its functional groups and overall structure.
Uniqueness
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide is unique due to its combination of a piperidinium core with a cyclohexylanilino substituent, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
4269-87-8 |
|---|---|
Molekularformel |
C20H33BrN2 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-cyclohexyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C20H33N2.BrH/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QULYYYNQOMPXSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCCC1)CCN(C2CCCCC2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)

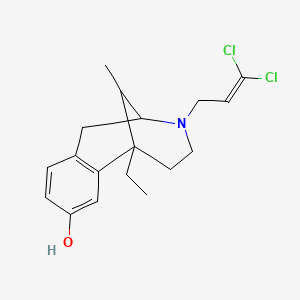
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
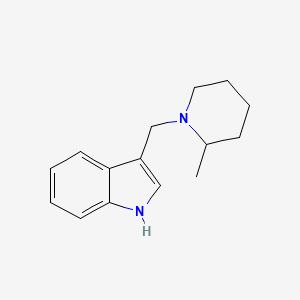
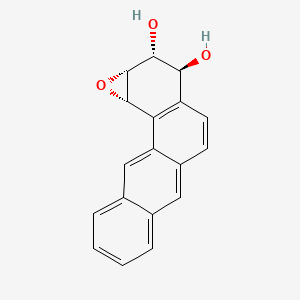
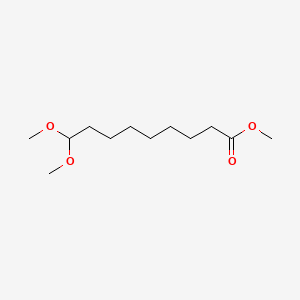


![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)

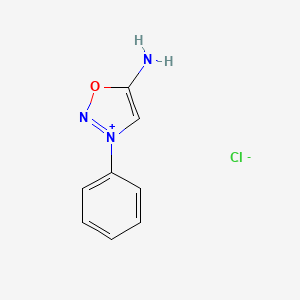
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
